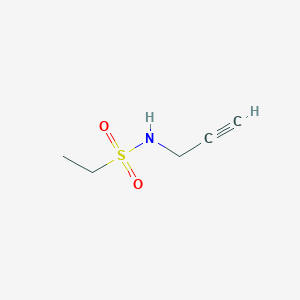

N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-prop-2-ynylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h1,6H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLHBTGILXWYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide typically involves the reaction of ethanesulfonyl chloride with propargylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Development

N-(prop-2-yn-1-yl)ethane-1-sulfonamide serves as a lead compound in the development of new drugs targeting bacterial infections and cancer cells. Its structure allows for modifications that can enhance biological activity against pathogens and tumor cells. The compound's derivatives have shown promising results in preliminary studies, indicating their potential efficacy in treating various diseases.

Antitubercular Properties

Research has indicated that derivatives of this compound may possess antitubercular activity due to the imidazole moiety's known effectiveness against Mycobacterium tuberculosis. The compound is utilized as a starting material in synthesizing new antitubercular agents, which undergo rigorous testing to evaluate their minimum inhibitory concentration (MIC) values.

Anti-inflammatory Drugs

The compound can also be incorporated into the design of new anti-inflammatory drugs. By modifying its chemical structure, researchers can create derivatives that exhibit enhanced anti-inflammatory properties. These compounds are evaluated through biochemical assays and animal models to confirm their effectiveness in reducing inflammation markers.

Organic Synthesis

Synthesis of Imidazole Derivatives

this compound is a valuable synthon in the synthesis of imidazole derivatives, which are significant in medicinal chemistry. The compound undergoes reactions to form imidazole rings, utilizing catalysts and specific reaction conditions to ensure successful synthesis .

Sonogashira Cross-Coupling Reactions

This compound plays a crucial role in Sonogashira cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It acts as a reactant alongside palladium catalysts to facilitate the formation of complex organic molecules with potential medicinal applications.

Pyridine Derivatives Synthesis

this compound can also be employed to synthesize various pyridine derivatives, including imidazo[1,2-a]pyridines. This process typically involves a two-step synthesis using the Sandmeyer reaction, demonstrating efficiency and mild reaction conditions .

Catalysis

Phase-transfer Catalysis

In green chemistry applications, this compound can be involved in phase-transfer catalysis reactions. This technique enhances the rate of reactions between compounds in different phases, yielding valuable intermediates for further organic synthesis.

Visible-light-Induced Reactions

Recent studies have explored the use of this compound in visible-light-induced oxidative formylation reactions. These reactions utilize molecular oxygen without external photosensitizers, leading to good yields of formamides under mild conditions .

Summary of Findings

The applications of this compound span multiple scientific domains, showcasing its versatility as a starting material for drug development and organic synthesis:

| Application Area | Description | Results Summary |

|---|---|---|

| Pharmaceutical Development | Lead compound for antibacterial and anticancer drugs | Promising efficacy against various pathogens |

| Antitubercular Agents | Synthesis of derivatives targeting Mycobacterium tuberculosis | Confirmed MIC values indicating potential effectiveness |

| Anti-inflammatory Drugs | Design of new anti-inflammatory compounds | Effective reduction of inflammation markers |

| Organic Synthesis | Synthesis of imidazole and pyridine derivatives | Efficient methods yielding complex structures |

| Catalysis | Phase-transfer catalysis and visible-light-induced reactions | Valuable intermediates produced under mild conditions |

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The propynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Analysis

- Alkyne vs. Allyl Groups : The terminal alkyne in this compound enables regioselective reactions (e.g., Huisgen cycloaddition) absent in allyl-substituted analogs like N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide. The electron-withdrawing nature of the sulfonamide group further polarizes the alkyne, enhancing its reactivity toward nucleophiles .

- Thiocyanate vs. Sulfonamide : (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks the sulfonamide group but features a thiocyanate (–SCN), which offers distinct coordination chemistry. However, its toxicity profile remains understudied compared to sulfonamides .

- Halogenated Derivatives: 2-Iodo-N-(prop-2-yn-1-yl)acetamide combines alkyne and iodine moieties, enabling applications in Sonogashira coupling. This contrasts with the non-halogenated target compound, which prioritizes alkyne-driven reactivity .

Biological Activity

N-(prop-2-yn-1-yl)ethane-1-sulfonamide, a sulfonamide compound with a unique structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a prop-2-yn-1-yl group attached to the nitrogen of the sulfonamide functional group, characterized by the presence of a sulfonyl (SO₂) moiety bonded to an amine. Its molecular formula is C₅H₉NO₂S, with a molecular weight of 147.20 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of significant research interest.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial , antifungal , and antiviral properties:

- Antitubercular Properties : Compounds derived from this compound have been explored for their efficacy against Mycobacterium tuberculosis. In vitro studies have shown promising results, with minimum inhibitory concentration (MIC) values indicating significant activity against this pathogen .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 0.5 | M. tuberculosis |

| Derivative B | 0.8 | Staphylococcus aureus |

| Derivative C | 1.2 | Escherichia coli |

2. Inhibitory Activity Against Carbonic Anhydrases

This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumorigenesis and metastasis. The structure–activity relationship (SAR) studies indicate that modifications in the sulfonamide structure can significantly influence its inhibitory potency:

| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|

| Compound 16a | 51.6 | 99.6 |

| Compound 16b | 75.4 | 120.5 |

| Compound 16e | 45.0 | 80.3 |

These results suggest that specific modifications can enhance selectivity and potency against tumor-associated isoforms .

3. Anti-inflammatory Activity

The compound has been incorporated into the design of new anti-inflammatory drugs, leveraging its imidazole ring's biological activity. Biochemical assays have demonstrated its effectiveness in reducing inflammation markers in animal models .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

Study on Anticancer Activity : A study evaluated the anticancer effects of modified sulfonamides against various cancer cell lines, including HeLa and MDA-MB-231 cells. The results indicated that certain derivatives exhibited higher cytotoxicity than standard treatments .

Molecular Docking Studies : Molecular docking analyses have been performed to predict how these compounds interact with their biological targets, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(prop-2-yn-1-yl)ethane-1-sulfonamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves nucleophilic substitution between ethanesulfonyl chloride and prop-2-yn-1-amine. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), using anhydrous dichloromethane as a solvent, and maintaining pH 8–9 with sodium hydroxide to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Similar protocols are validated in benzenesulfonamide syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this sulfonamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity, with characteristic shifts for sulfonamide (-SO₂-) and alkyne (C≡C) groups.

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) verify sulfonamide formation.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns.

- Elemental Analysis : Validates stoichiometric composition (C, H, N, S) within ±0.3% deviation .

Q. What crystallographic methods are suitable for resolving the compound's 3D structure?

- Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXD (for phase solution) is standard. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : Direct methods with SHELXT for initial phase determination.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. R-factor convergence below 0.05 ensures reliability .

Advanced Research Questions

Q. How can discrepancies between computational models (DFT) and experimental crystallographic data be resolved?

- Methodology :

- Validation : Compare bond lengths/angles from DFT (B3LYP/6-311+G(d,p)) with X-ray data. Discrepancies >0.02 Å or >2° indicate potential crystal packing effects or solvent interactions.

- Refinement Adjustments : Use SHELXL’s restraints (e.g., DFIX, DANG) to align torsion angles with computational predictions while respecting experimental data.

- Dynamic Analysis : Molecular dynamics simulations (e.g., AMBER) assess conformational flexibility in solution vs. solid state .

Q. What experimental strategies assess the compound’s stability under varying solvent and pH conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines (exposure to 1.2 million lux hours) .

Q. How can systematic structural modifications of the sulfonamide group elucidate structure-activity relationships (SAR)?

- Methodology :

- Functional Group Variation : Synthesize analogs with substitutions on the ethane-sulfonamide moiety (e.g., halogenation, methylation).

- Biological Assays : Test inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays.

- Crystallographic Correlation : Compare binding modes in enzyme co-crystal structures (e.g., PDB entries) to identify critical interactions. Prior studies on benzenesulfonamide derivatives demonstrate this approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.